molecular formula C5H5O4- B1240549 (S)-alpha-hydroxyglutarate-gamma-lactone

(S)-alpha-hydroxyglutarate-gamma-lactone

Cat. No. B1240549
M. Wt: 129.09 g/mol
InChI Key: QVADRSWDTZDDGR-VKHMYHEASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-alpha-hydroxyglutarate-gamma-lactone is a monocarboxylic acid anion that is the conjugate base of (S)-alpha-hydroxyglutaric acid-gamma-lactone, obatined by deprotonation of the carboxy group. It derives from a (S)-2-hydroxyglutarate(2-). It is a conjugate base of a (S)-alpha-hydroxyglutaric acid-gamma-lactone.

Scientific Research Applications

Novel Metabolite Impacting Anti-Tumor Immune Response

(S)-alpha-hydroxyglutarate-gamma-lactone, as a chemically related metabolite of D-2-hydroxyglutarate, plays a role in cancer. It arises from lactonization of D-2-hydroxyglutarate, which is produced in isocitrate dehydrogenase-mutated tumors. This novel metabolite may impact the anti-tumor immune response, marking its significance in oncology research (Berger et al., 2021).

Enzymatic Synthesis in Bioorganic Chemistry

Enzymatic synthesis involving gamma-lactones, similar to (S)-alpha-hydroxyglutarate-gamma-lactone, is prominent in bioorganic chemistry. The enzymatic conversion of racemic methyl gamma-hydroxypentanoate into gamma-methyl-gamma-butyrolactone is an example. This process demonstrates the ability of enzymes to differentiate between enantiomeric substrates, crucial for pharmaceutical and chemical industries (Lee, 1998).

Role in Tissue-Specific Metabolism

In the context of metabolomics and tissue-specific metabolism, lactate dehydrogenase C in mouse testis produces S-2-hydroxyglutarate, akin to (S)-alpha-hydroxyglutarate-gamma-lactone. This process indicates the role of such metabolites in differentiating biological processes across tissues and species, with implications for understanding metabolic diseases and cell differentiation (Teng et al., 2016).

Potential Role in Allergic Contact Dermatitis

Research on methylene lactone derivatives, closely related to (S)-alpha-hydroxyglutarate-gamma-lactone, shows their role in inducing allergic contact dermatitis. The stereospecific reactions of these lactones provide insights into the molecular mechanisms underlying allergic responses, contributing to the field of dermatology and allergy (Mattes et al., 1987).

properties

Product Name

(S)-alpha-hydroxyglutarate-gamma-lactone

Molecular Formula

C5H5O4-

Molecular Weight

129.09 g/mol

IUPAC Name

(2S)-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/p-1/t3-/m0/s1

InChI Key

QVADRSWDTZDDGR-VKHMYHEASA-M

Isomeric SMILES

C1CC(=O)O[C@@H]1C(=O)[O-]

SMILES

C1CC(=O)OC1C(=O)[O-]

Canonical SMILES

C1CC(=O)OC1C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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